molecular formula C17H18F3N3O2 B2580585 2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide CAS No. 1396764-74-1

2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide

Cat. No. B2580585
CAS RN: 1396764-74-1
M. Wt: 353.345
InChI Key: WHMDCBLRDIAPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.345. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds with structural similarities often focuses on their metabolism, highlighting pathways that can influence their efficacy and safety. For example, studies on paracetamol (acetaminophen) metabolism illustrate the complexity of biotransformation pathways, including glucuronidation, sulfation, oxidation, and hydroxylation, which are crucial for mitigating toxicity and enhancing therapeutic effects (Li-zi Zhao & G. Pickering, 2011). Understanding these pathways can inform the development and application of new pharmaceutical compounds by identifying potential metabolic interactions and effects.

Environmental Impact and Removal Techniques

The environmental presence and impact of pharmaceutical compounds, including their detection, effects, and removal from water sources, are critical research areas. Studies on acetaminophen highlight its widespread environmental detection and the exploration of adsorptive elimination techniques. These studies emphasize the importance of addressing pharmaceutical pollutants through innovative removal methods, potentially applicable to structurally related compounds (C. Igwegbe et al., 2021).

Analgesic Mechanisms

Understanding the mechanisms underlying the analgesic effects of pharmaceutical compounds is crucial for improving pain management strategies. For instance, the analgesic mechanism of acetaminophen, involving its metabolization to N-acylphenolamine (AM404) and subsequent action on specific receptors, provides insights into novel analgesic pathways that could be relevant for the development and application of new analgesics (N. Ohashi & T. Kohno, 2020).

Neurotoxicity and Neuroprotection

Research on the neurotoxicity of certain compounds, including flame retardants and anesthetics, underscores the importance of assessing the neurological impact of pharmaceuticals and chemicals. These studies contribute to understanding how structural analogs or compounds with similar biological targets might affect neurodevelopment and cognitive functions, which is crucial for ensuring the safety of new therapeutic agents (M. Dingemans et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-11-9-14(17(18,19)20)23-15(22-11)7-8-21-16(24)10-12-3-5-13(25-2)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDCBLRDIAPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)CC2=CC=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.